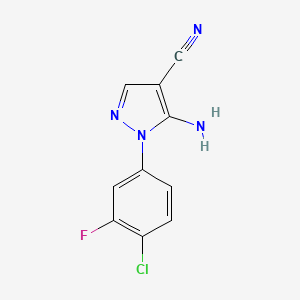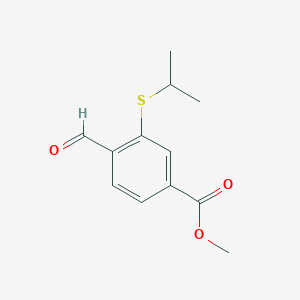
3-环戊基苯基硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a boronic ester functional group, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
科学研究应用
3-Cyclopentylphenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment utilizes boronic esters as boron delivery agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
Target of Action
The primary target of 3-Cyclopentylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming process .
Mode of Action
The 3-Cyclopentylphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The 3-Cyclopentylphenylboronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The ADME properties of 3-Cyclopentylphenylboronic acid pinacol ester It’s known that these types of compounds are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 3-Cyclopentylphenylboronic acid pinacol ester’s action primarily involve the formation of carbon–carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as drug development .
Action Environment
The action, efficacy, and stability of 3-Cyclopentylphenylboronic acid pinacol ester can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of these types of compounds is considerably accelerated at physiological pH , which could impact their stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylphenylboronic acid pinacol ester typically involves the reaction of 3-cyclopentylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
In an industrial setting, the production of 3-Cyclopentylphenylboronic acid pinacol ester may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
化学反应分析
Types of Reactions
3-Cyclopentylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or nickel.
Major Products Formed
Oxidation: Phenols, quinones, and other oxygenated derivatives.
Reduction: Boranes, borohydrides, and related compounds.
Substitution: A wide range of substituted aromatic compounds, depending on the nature of the substituent introduced.
相似化合物的比较
Similar Compounds
- Phenylboronic acid pinacol ester
- Cyclopentylboronic acid pinacol ester
- 4-Nitrophenylboronic acid pinacol ester
Uniqueness
3-Cyclopentylphenylboronic acid pinacol ester is unique due to the presence of both a cyclopentyl and a phenyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to other boronic esters, it may offer distinct advantages in terms of stability and reactivity, making it a valuable reagent in various synthetic applications.
属性
IUPAC Name |
2-(3-cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)15-11-7-10-14(12-15)13-8-5-6-9-13/h7,10-13H,5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPBIWOLFRJEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)

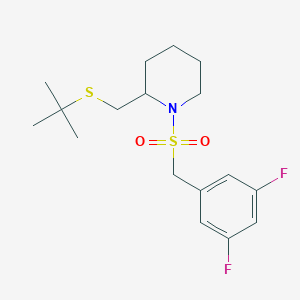
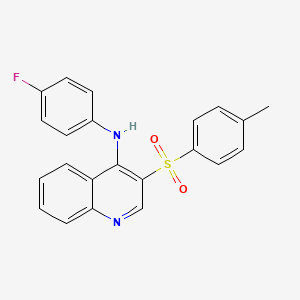
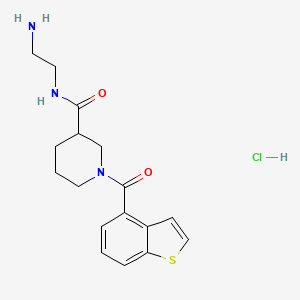
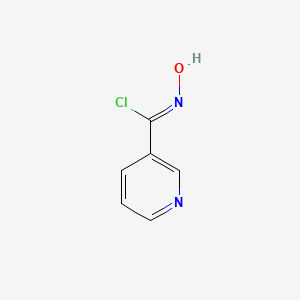
![2-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide](/img/structure/B2517485.png)
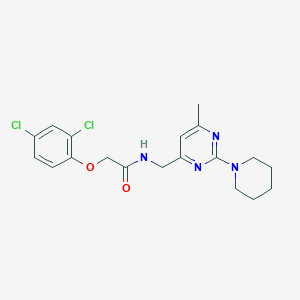
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)
